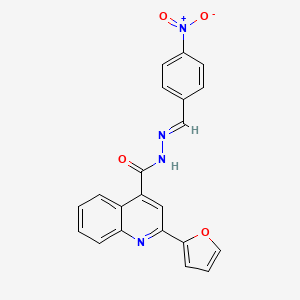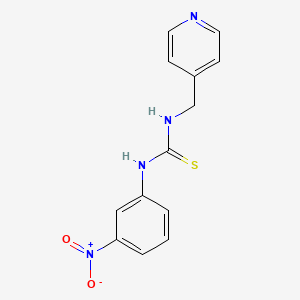
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, also known as FNQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a derivative of quinoline, a heterocyclic organic compound that has been extensively studied for its biological activities.
作用機序
The mechanism of action of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases.
実験室実験の利点と制限
One of the major advantages of using 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity against cancer cells, inflammation, and microbial infections. However, the major limitation of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the research on 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, including the development of novel formulations that can enhance its solubility and bioavailability. Further studies are also needed to investigate the potential toxicity and side effects of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, as well as its pharmacokinetics and pharmacodynamics. Additionally, the potential of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored.
合成法
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide can be synthesized through a multi-step process that involves the condensation of 2-furylcarboxaldehyde and 4-nitrobenzaldehyde with 4-quinolinecarbohydrazide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide.
科学的研究の応用
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-21(24-22-13-14-7-9-15(10-8-14)25(27)28)17-12-19(20-6-3-11-29-20)23-18-5-2-1-4-16(17)18/h1-13H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKYSGTVCXFOJ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)

![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)


